Specific Scientific Field: The specific scientific field for this application is Oncology, with a focus on Melanoma treatment .
Summary of the Application: BAY 87-2243 is a small molecule that inhibits the first OXPHOS enzyme (complex I), and it has been studied for its effects on melanoma both in vitro and in vivo .
Methods of Application or Experimental Procedures: The compound was used to decrease mitochondrial oxygen consumption and induce partial depolarization of the mitochondrial membrane potential. This was associated with increased reactive oxygen species (ROS) levels, lowering of total cellular ATP levels, activation of AMP-activated protein kinase (AMPK), and reduced cell viability .
Results or Outcomes: BAY 87-2243 significantly reduced tumor growth in various BRAF mutant melanoma mouse xenografts and patient-derived melanoma mouse models . The combination of BAY 87-2243 with BRAF inhibitors augmented the anti-tumor effect in a BRAF mutant melanoma mouse xenograft model .
Specific Scientific Field: The specific scientific field for this application is Radiation Oncology, with a focus on Head and Neck Human Xenografts .
Summary of the Application: BAY 87-2243, a novel inhibitor of hypoxia-induced gene activation, has been shown to improve local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts .
Methods of Application or Experimental Procedures: BAY 87-2243 was administered before and/or during radiotherapy or radiochemotherapy with concomitant cisplatin (RCT). The effects of BAY 87-2243 on tumor microenvironment and response were investigated .
Results or Outcomes: Pronounced reduction of tumor hypoxia by application of BAY 87-2243 prior to radiotherapy improved local tumor control. The results demonstrate that the radiosensitizing effect importantly depends on the treatment schedule .
Specific Scientific Field: The specific scientific field for this application is Cell Biology, with a focus on HCT-116 Cells .
Summary of the Application: BAY 87-2243 is a selective inhibitor of HIF-1 induced gene activation. It has been studied for its effects on HCT-116 cells .
Methods of Application or Experimental Procedures: In HCT-116 cells, BAY 87-2243 inhibits the hypoxia increased HRE-dependent luciferase expression .
Results or Outcomes: BAY 87-2243 inhibits the expression of HIF target gene CA9 with an IC50 value of 2nM .
Specific Scientific Field: The specific scientific field for this application is Biochemistry, with a focus on Mitochondrial Complex I .
Summary of the Application: BAY 87-2243 is a highly potent and selective inhibitor of mitochondrial complex I .
Results or Outcomes: Interference with mitochondrial function to reduce hypoxia-induced HIF-1 activity in tumors might be an interesting therapeutic approach to overcome chemo- and radiotherapy-resistance of hypoxic tumors .
Specific Scientific Field: The specific scientific field for this application is Oncology, with a focus on Lung Cancer treatment .
Summary of the Application: BAY 87-2243 is a small molecule that inhibits the first OXPHOS enzyme (complex I), and it has been studied for its effects on lung cancer both in vitro and in vivo .
Results or Outcomes: BAY 87-2243 significantly reduced tumor growth in various lung cancer mouse xenografts and patient-derived lung cancer mouse models . The combination of BAY 87-2243 with other cancer drugs augmented the anti-tumor effect in a lung cancer mouse xenograft model .
Specific Scientific Field: The specific scientific field for this application is Molecular Biology, with a focus on Hypoxia-Induced Gene Activation .
Summary of the Application: BAY 87-2243 is a highly potent and selective inhibitor of mitochondrial complex I . It has been studied for its effects on hypoxia-induced gene activation .
BAY 87-2243 is a potent and selective inhibitor of hypoxia-inducible factor-1, commonly referred to as HIF-1. This compound is characterized by its molecular formula and a molecular weight of approximately 525.53 g/mol. It is achiral and lacks defined stereocenters, making it simpler in terms of stereochemistry. The compound has demonstrated significant efficacy in inhibiting HIF-1 reporter gene activity, with an IC50 value of 0.7 nM, and it also inhibits the expression of the carbonic anhydrase IX protein (CA9) with an IC50 of 2 nM .
BAY 87-2243 functions primarily through its action on mitochondrial complex I, which is crucial for ATP production in cells. By inhibiting this complex, BAY 87-2243 leads to reduced levels of HIF-1α protein accumulation under hypoxic conditions. This inhibition occurs without affecting the activity of other complexes such as complex III . The compound's mechanism of action suggests that it interferes with the cellular response to low oxygen levels, which is a common characteristic of many tumors.
BAY 87-2243 exhibits significant biological activity, particularly in the context of cancer treatment. In preclinical studies, it has shown antitumor effects in various models, including non-small cell lung cancer cell lines such as H460. The compound suppresses HIF target gene expression and reduces tumor weight in xenograft models without inducing toxicity or body weight loss . Additionally, it has been noted that BAY 87-2243 can inhibit cell proliferation under glucose-depleted conditions, further emphasizing its potential as a therapeutic agent against hypoxic tumors .
The synthesis of BAY 87-2243 involves multi-step organic reactions that typically include the formation of key intermediates through various coupling reactions and functional group transformations. While specific synthetic routes are proprietary, the general approach includes the use of aminoalkyl-substituted compounds identified through high-throughput screening methods aimed at targeting the HIF pathway .
BAY 87-2243 has been primarily researched for its applications in oncology, particularly as a treatment for hypoxic tumors that exhibit resistance to conventional therapies like chemotherapy and radiotherapy. Its ability to inhibit HIF-1 activity makes it a candidate for enhancing the efficacy of existing cancer treatments by overcoming hypoxia-induced resistance mechanisms . Furthermore, it has shown promise in improving local tumor control when used alongside fractionated irradiation .
Interaction studies have indicated that BAY 87-2243 impacts mitochondrial function by inhibiting complex I activity, which leads to decreased oxygen consumption and subsequent effects on cellular metabolism. This interaction is particularly relevant in understanding how BAY 87-2243 can modulate tumor microenvironments under hypoxic conditions . Additionally, studies have shown that BAY 87-2243 does not affect HIF target gene expression in cells lacking Von Hippel-Lindau activity, highlighting its selective action within certain cellular contexts .
BAY 87-2243 belongs to a class of compounds that target the HIF pathway. Here are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
PX-478 | Inhibits HIF-1α dimerization | Focused on overcoming chemotherapy resistance |
Deguelin | Inhibits HIF-1α expression | Also acts as an antiangiogenic agent |
Acriflavine | Inhibits HIF dimerization | Known for anti-tumor effects via different pathways |
NSC 134754 | Inhibits HIF transcriptional activity | Targets multiple pathways involved in tumor growth |
BAY 87-2243 stands out due to its highly selective inhibition of mitochondrial complex I and its potent effects on both HIF-1α and HIF-2α accumulation specifically under hypoxic conditions. This specificity may enhance its therapeutic potential compared to other compounds that may have broader or less targeted mechanisms .